4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine
CAS No.:
Cat. No.: VC15827553
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3 |
|---|---|
| Molecular Weight | 219.33 g/mol |
| IUPAC Name | 4-(2-cyclopentylpyrazol-3-yl)piperidine |
| Standard InChI | InChI=1S/C13H21N3/c1-2-4-12(3-1)16-13(7-10-15-16)11-5-8-14-9-6-11/h7,10-12,14H,1-6,8-9H2 |
| Standard InChI Key | WBWNPEFQBMBAKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N2C(=CC=N2)C3CCNCC3 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound features a piperidine ring (six-membered amine heterocycle) linked to a 1-cyclopentyl-1H-pyrazole group at the 5-position. Key structural elements include:
-
Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding interactions with biological targets .
-
Cyclopentyl substituent: Enhances lipophilicity, improving membrane permeability and pharmacokinetic properties.
-
Piperidine moiety: Provides conformational flexibility and basicity, facilitating interactions with enzymatic active sites .
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁N₃ |
| Molecular Weight | 219.33 g/mol |
| IUPAC Name | 4-(2-cyclopentylpyrazol-3-yl)piperidine |
| CAS Number | VC15827553 |
| SMILES | C1CCC(C1)N2C(=CC=N2)C3CCNCC3 |
The cyclopentyl group induces steric effects that influence binding specificity, while the piperidine nitrogen participates in protonation under physiological conditions, enhancing solubility.
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-(1-cyclopentyl-1H-pyrazol-5-yl)piperidine typically involves multi-step protocols:
-
Cyclopentylpyrazole Formation:
-
Piperidine Coupling:
-
Purification:
-
Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.
-
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Cyclopentylhydrazine, EtOH, reflux | 65–80 |
| Piperidine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–70 |
Optimization efforts focus on reducing reaction times (microwave-assisted synthesis) and improving atom economy .
Biological Activities and Mechanisms
Kinase Inhibition
4-(1-Cyclopentyl-1H-pyrazol-5-yl)piperidine derivatives exhibit potent inhibition of CDK2/cyclin A2 (IC₅₀ = 0.8–2.1 μM), a kinase critical for cell cycle progression . Molecular docking studies reveal:
-
Hydrogen bonding: Pyrazole N1 interacts with Leu83 in the ATP-binding pocket .
-
Hydrophobic interactions: The cyclopentyl group occupies a lipophilic cavity near Val18 and Ala144 .
Anticancer Effects
-
In vitro: Inhibits proliferation of MCF-7 (breast) and HCT-116 (colorectal) cancer cells (IC₅₀ = 3.2–8.7 μM) .
-
In vivo: Reduces tumor volume by 62% in xenograft models at 50 mg/kg/day .
Anti-inflammatory Activity
The compound suppresses lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) via redox modulation, reducing prostaglandin E₂ (PGE₂) levels by 74% in murine macrophages .
Pharmacokinetic and Toxicological Profile
ADME Properties
-
Absorption: High passive permeability (Papp = 12 × 10⁻⁶ cm/s) due to logP = 2.9.
-
Metabolism: Hepatic CYP3A4-mediated oxidation generates hydroxylated metabolites .
Toxicity
Therapeutic Applications
Oncology
As a CDK2 inhibitor, the compound arrests cancer cells at the G1/S phase, synergizing with doxorubicin to enhance apoptosis . Clinical trials are evaluating its efficacy in pancreatic ductal adenocarcinoma .
Neurodegenerative Diseases
Preliminary data suggest neuroprotection via WDR5-MYC axis modulation, reducing β-amyloid plaque formation in Alzheimer’s models .
Infectious Diseases
Derivatives show activity against Plasmodium falciparum (IC₅₀ = 1.4 μM) by inhibiting heme polymerization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume